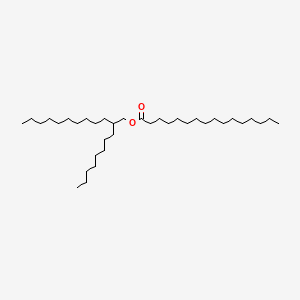
2-Octyldodecyl palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octyldodecyl palmitate is an ester compound with the molecular formula C36H72O2. It is commonly used in the cosmetics and personal care industry due to its excellent emollient properties, which help to soften and smooth the skin. This compound is derived from the esterification of palmitic acid with 2-octyldodecanol.
準備方法
Synthetic Routes and Reaction Conditions
2-Octyldodecyl palmitate is synthesized through the esterification reaction between palmitic acid and 2-octyldodecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2-Octyldodecyl palmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and 2-octyldodecanol. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, heat.
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, heat.
Major Products Formed
Hydrolysis: Palmitic acid and 2-octyldodecanol.
Transesterification: New ester and alcohol depending on the reactants used.
科学的研究の応用
2-Octyldodecyl palmitate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on skin barrier function.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in the formulation of cosmetics, skincare products, and personal care items due to its emollient properties.
作用機序
The primary mechanism of action of 2-octyldodecyl palmitate is its ability to act as an emollient. It forms a protective layer on the skin’s surface, reducing water loss and providing a smooth, soft feel. This compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration. Additionally, its ester structure allows it to be easily absorbed into the skin, delivering moisturizing benefits.
類似化合物との比較
2-Octyldodecyl palmitate can be compared with other similar compounds, such as:
2-Octyldodecanol: A primary alcohol used in cosmetics for its emollient properties. Unlike this compound, it does not have an ester bond and is less stable in formulations.
Isopropyl palmitate: Another ester derived from palmitic acid and isopropyl alcohol. It is also used as an emollient in cosmetics but has a different molecular structure and skin feel.
Cetyl palmitate: An ester of palmitic acid and cetyl alcohol. It is used in similar applications but has a higher melting point and different textural properties.
This compound is unique due to its branched structure, which provides a lighter, non-greasy feel compared to other esters. This makes it particularly suitable for use in lightweight skincare formulations.
特性
CAS番号 |
22766-84-3 |
|---|---|
分子式 |
C36H72O2 |
分子量 |
537.0 g/mol |
IUPAC名 |
2-octyldodecyl hexadecanoate |
InChI |
InChI=1S/C36H72O2/c1-4-7-10-13-16-18-19-20-21-22-24-27-30-33-36(37)38-34-35(31-28-25-15-12-9-6-3)32-29-26-23-17-14-11-8-5-2/h35H,4-34H2,1-3H3 |
InChIキー |
RUDXBXPTJPNTSO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)

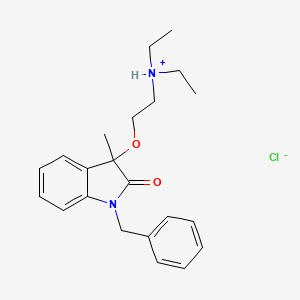
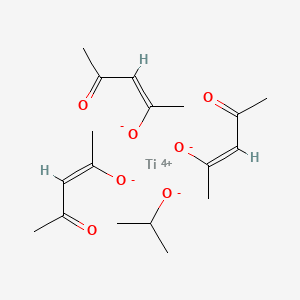
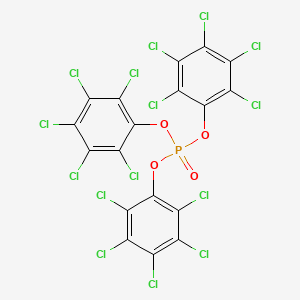

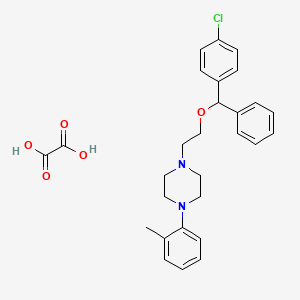
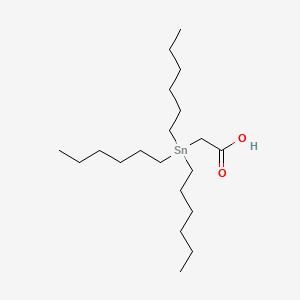

![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
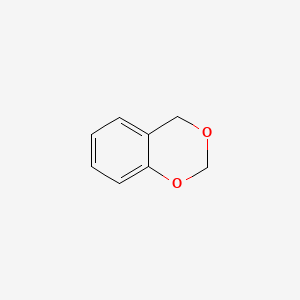
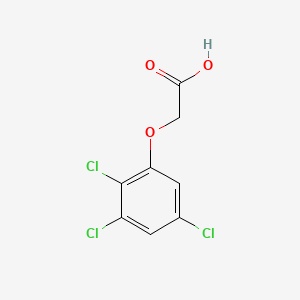
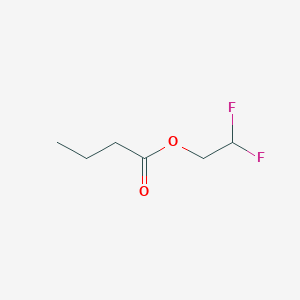
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
